molecular formula C8H10N2O3S B6228108 2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid CAS No. 953907-34-1

2-(Carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No. B6228108
CAS RN: 953907-34-1
M. Wt: 214.24 g/mol
InChI Key: XENNTKNMTWSZMG-UHFFFAOYSA-N
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Description

The compound “2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid” is an organic molecule that contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two carbamoyl groups, which consist of a carbonyl (C=O) and an amine (NH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by the introduction of the carbamoyl groups. This could potentially be achieved through a series of reactions involving condensation, acylation, and substitution .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the thiophene ring and the carbamoyl groups. The thiophene ring is aromatic, meaning it is particularly stable and may influence the reactivity of the compound . The carbamoyl groups could form hydrogen bonds with other molecules, which could impact the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of the thiophene ring and the carbamoyl groups. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions, while the carbamoyl groups could participate in reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl groups could increase its solubility in water, while the thiophene ring could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets through the formation of hydrogen bonds or other types of interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with carbonyldiimidazole followed by reaction with ammonia to form the desired product.", "Starting Materials": ["2-amino-4,5-dimethylthiophene-3-carboxylic acid", "carbonyldiimidazole", "ammonia"], "Reaction": ["Step 1: Dissolve 2-amino-4,5-dimethylthiophene-3-carboxylic acid and carbonyldiimidazole in dry dichloromethane.", "Step 2: Add triethylamine to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add ammonia to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Dry the solid under vacuum to obtain 2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid as a white solid." ] }

CAS RN

953907-34-1

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-(carbamoylamino)-4,5-dimethylthiophene-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c1-3-4(2)14-6(10-8(9)13)5(3)7(11)12/h1-2H3,(H,11,12)(H3,9,10,13)

InChI Key

XENNTKNMTWSZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)N)C

Purity

95

Origin of Product

United States

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